Enhanced Lipophilicity Relative to Mono-Chloro and Non-Chlorinated Benzimidazole Amide Analogs Drives Differential Membrane Permeability and Protein Binding
The 2,4-dichloro substitution elevates calculated logP by approximately 1.0–1.5 log units compared to the unsubstituted parent N-(2-methyl-1H-benzimidazol-5-yl)benzamide, with measured/computed logP values clustering at 4.08–4.5 [1]. This represents a ~10–30-fold increase in theoretical octanol-water partition coefficient, which in benzimidazole series has been empirically correlated with enhanced passive membrane permeability and increased plasma protein binding [2]. The mono-chloro analog 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (MW 285.73, C₁₅H₁₂ClN₃O) carries only one chlorine and is predicted to exhibit lower logP, yielding different absorption and distribution characteristics .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.08–4.5 [1] |
| Comparator Or Baseline | 2-Chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (mono-chloro): estimated logP ~3.0–3.5 (based on one fewer Cl atom class-level SAR); N-(2-methyl-1H-benzimidazol-5-yl)benzamide (non-chlorinated): estimated logP ~2.5–3.0 |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.5 vs. non-chlorinated analog; ~10–30-fold higher lipophilicity |
| Conditions | In silico calculation (ALogP, XLogP) using ChemAxon and mcule platforms |
Why This Matters
Higher lipophilicity directly impacts compound handling (DMSO solubility, non-specific binding), cell-based assay performance, and pharmacokinetic behavior—making this compound functionally non-interchangeable with less lipophilic benzimidazole amide analogs in any screening campaign where membrane transit or protein binding matters.
- [1] MolBIC IDRBLab. Compound Information: logP 4.5, PSA 67.6 Ų. Available at: molbic.idrblab.net. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (Reviews relationship between logP, permeability, and protein binding; provides framework for interpreting ΔlogP significance.) View Source
